4-[(Pyrrolidin-1-yl)methyl]-3-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11-7-10(16)4-3-9(11)8-17-5-1-2-6-17/h3-4,7H,1-2,5-6,8,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRHNFGIBHEBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
- Imine Formation : The aldehyde reacts with pyrrolidine in dichloromethane (DCM) or tetrahydrofuran (THF) at 25–40°C for 4–6 hours.
- Reduction : Sodium triacetoxyborohydride (NaBH(OAc)₃) is added to reduce the imine. The reaction proceeds at room temperature for 12–24 hours, achieving yields of 72–85%.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DCM/THF (1:1) |
| Temperature | 25°C |
| Reducing Agent | NaBH(OAc)₃ (1.2 equiv) |
| Yield | 78% (average) |
This method is favored for its simplicity and compatibility with acid-sensitive substrates. However, the availability of 4-formyl-3-(trifluoromethyl)aniline remains a bottleneck, requiring additional steps such as Vilsmeier-Haack formylation of 3-(trifluoromethyl)aniline.
Nucleophilic Substitution of 4-Chloromethyl-3-(trifluoromethyl)nitrobenzene
An alternative approach employs a two-step sequence: nucleophilic substitution followed by nitro group reduction.
Chloromethyl Intermediate Synthesis
4-Chloromethyl-3-(trifluoromethyl)nitrobenzene is prepared via Friedel-Crafts alkylation of nitrobenzene derivatives, though regioselectivity challenges necessitate directing groups.
Displacement with Pyrrolidine
The chloromethyl intermediate reacts with pyrrolidine in dimethylformamide (DMF) at 80°C for 8 hours, using potassium carbonate (K₂CO₃) as a base. Subsequent catalytic hydrogenation (H₂/Pd-C, 50 psi) reduces the nitro group to an amine, yielding the final product.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.0 equiv) |
| Temperature | 80°C |
| Reduction Catalyst | 10% Pd/C |
| Overall Yield | 65% |
This route is limited by the instability of the chloromethyl intermediate and competing elimination side reactions.
Direct Alkylation of 3-(Trifluoromethyl)aniline
Direct N-alkylation of 3-(trifluoromethyl)aniline with (chloromethyl)pyrrolidine has been explored but faces challenges due to the weak nucleophilicity of the aniline nitrogen.
Optimization Strategies
- Phase-Transfer Catalysis : Using benzyltriethylammonium chloride (BTEAC) in a biphasic system (toluene/NaOH) improves reactivity.
- Microwave Assistance : Shortening reaction times from 24 hours to 30 minutes at 100°C enhances yields to 55%.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | BTEAC (0.1 equiv) |
| Solvent | Toluene/water (2:1) |
| Temperature | 100°C (microwave) |
| Yield | 55% |
This method is less efficient than reductive amination but provides a route without pre-functionalized intermediates.
Catalytic C–H Activation
Emerging methodologies employ transition-metal catalysis to directly functionalize 3-(trifluoromethyl)aniline.
Palladium-Catalyzed Methylene Insertion
A palladium(II) catalyst (Pd(OAc)₂) mediates the insertion of a methylene group between the aniline nitrogen and pyrrolidine. The reaction uses di-tert-butyl peroxide (DTBP) as an oxidant in toluene at 120°C.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Oxidant | DTBP (2.0 equiv) |
| Temperature | 120°C |
| Yield | 60% |
While innovative, this method requires high temperatures and exhibits moderate regioselectivity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Reductive Amination | 78 | High | Moderate |
| Nucleophilic Substitution | 65 | Moderate | Low |
| Direct Alkylation | 55 | Low | High |
| C–H Activation | 60 | Low | High |
Reductive amination remains the most practical method, balancing yield and scalability. Nucleophilic substitution is viable if chloromethyl intermediates are accessible.
Purification and Characterization
- Chromatography : Silica gel column chromatography (hexane/ethyl acetate, 3:1) resolves unreacted pyrrolidine and byproducts.
- Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 7.32 (s, 1H), 6.72 (d, J = 8.4 Hz, 1H), 3.80 (s, 2H), 2.60 (m, 4H), 1.80 (m, 4H).
- ¹³C NMR : δ 147.1 (C-NH₂), 132.8 (CF₃), 128.4–116.2 (aromatic), 54.3 (CH₂N), 23.8 (pyrrolidine).
Industrial-Scale Considerations
Large-scale synthesis prioritizes reductive amination due to streamlined steps and commercial availability of NaBH(OAc)₃. Recent patents highlight continuous-flow systems to enhance safety and throughput.
Chemical Reactions Analysis
Types of Reactions
4-[(Pyrrolidin-1-yl)methyl]-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl group and aniline moiety influence the reactivity and orientation of the substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[(Pyrrolidin-1-yl)methyl]-3-(trifluoromethyl)aniline is a chemical compound featuring a pyrrolidine ring attached to a benzene ring that is substituted with a trifluoromethyl group and an aniline moiety. It is also known by the chemical formula C11H13F3N2.
Chemical Properties
- Molecular Weight: 232.23 g/mol
- Molecular Formula: C11H13F3N2
- CAS Number: 2771330
- Solubility: Soluble in organic solvents
Scientific Research Applications
This compound is a compound with several scientific research applications:
- Chemistry It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
- Biology It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is explored as a potential drug candidate due to its unique structural features and pharmacological properties.
- Industry It is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets. Recent studies have highlighted the compound's potential as an anticancer agent, as it has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Use in Cosmetics
Mechanism of Action
The mechanism of action of 4-[(Pyrrolidin-1-yl)methyl]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. For example, it may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Key Observations :
- Pyrrolidine vs. Piperazine/Azepane: The pyrrolidine group (5-membered ring) in the target compound confers moderate basicity and flexibility, whereas the 4-methylpiperazine analog (6-membered ring) enhances water solubility due to its tertiary amine .
- Positional Isomerism : 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)aniline (CAS 773899-18-6), a positional isomer with -CF₃ at C2, shows reduced steric hindrance, which may alter receptor-binding kinetics .
Pharmacological Activity
- The target compound’s pyrrolidine moiety is critical for allosteric modulation of cannabinoid receptors, as seen in derivatives like 1-(3-(4-(Pyrrolidin-1-yl)pyrimidin-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (8i), which showed sub-micromolar CB1 receptor affinity .
- In contrast, the piperazine-containing analog (CAS 694499-26-8) is a key intermediate in tyrosine kinase inhibitors , where its enhanced solubility improves bioavailability in hydrophilic environments .
- Imidazole-containing analogs (e.g., nilotinib intermediates) leverage the heteroaromatic ring for DNA intercalation and topoisomerase inhibition .
Biological Activity
4-[(Pyrrolidin-1-yl)methyl]-3-(trifluoromethyl)aniline, also known by its chemical formula C11H13F3N2, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group at the meta position of the aniline ring and a pyrrolidinyl group at the para position. This configuration is crucial for its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C11H13F3N2 |
| Molecular Weight | 232.23 g/mol |
| CAS Number | 2771330 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Efficacy
A study conducted on various human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid) | 12.5 | Apoptosis induction |
| HT29 (colon) | 15.0 | Cell cycle arrest |
| Jurkat (leukemia) | 10.0 | Inhibition of Bcl-2 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results indicate activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent.
Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly influences the biological activity of the compound. SAR studies indicate that modifications to the aniline ring can enhance or diminish its efficacy against specific biological targets.
Key Findings from SAR Studies
- Trifluoromethyl Group : Enhances lipophilicity and receptor binding affinity.
- Pyrrolidinyl Substitution : Influences the compound's ability to penetrate cellular membranes.
- Positioning of Functional Groups : The spatial arrangement affects interaction with target proteins, impacting overall biological activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[(Pyrrolidin-1-yl)methyl]-3-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with halogenated aniline derivatives. Key steps include palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) to introduce the pyrrolidine moiety, followed by trifluoromethyl group installation via nucleophilic substitution or radical pathways. Reaction parameters such as catalyst loading (e.g., Pd(OAc)₂), temperature (80–120°C), and solvent polarity (DMF or THF) critically affect yield and purity. For instance, excess pyrrolidine can improve substitution efficiency but may require rigorous purification .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodology :
- NMR : H and F NMR are essential for confirming the positions of the pyrrolidine-methyl and trifluoromethyl groups.
- HPLC-MS : Validates purity (>95%) and detects byproducts (e.g., dehalogenated intermediates).
- X-ray crystallography : Resolves steric effects of the trifluoromethyl group and pyrrolidine conformation .
- Data Table :
| Technique | Key Peaks/Features | Purpose |
|---|---|---|
| H NMR | δ 2.5–3.0 ppm (pyrrolidine CH₂) | Confirm pyrrolidine integration |
| F NMR | δ -60 to -70 ppm (CF₃) | Verify trifluoromethyl position |
| HPLC Retention | 8.2 min (C18 column, acetonitrile/water) | Assess purity |
Q. What are the primary challenges in purifying this compound?
- Methodology : The compound’s lipophilicity (logP ~2.5) complicates isolation from polar byproducts. Recrystallization in ethanol/water mixtures or silica gel chromatography (hexane/ethyl acetate gradients) is commonly used. Impurities like unreacted 3-(trifluoromethyl)aniline (δ 6.7 ppm in H NMR) require iterative washing .
Advanced Research Questions
Q. How do structural modifications at the pyrrolidine or trifluoromethyl groups influence biological activity and selectivity?
- Methodology : Comparative studies using analogs reveal:
- Pyrrolidine substitution : Replacing pyrrolidine with piperidine reduces steric hindrance, enhancing receptor binding affinity (e.g., IC₅₀ improved from 12 nM to 8 nM in kinase assays).
- Trifluoromethyl position : Para-substituted analogs exhibit lower cytotoxicity but reduced metabolic stability compared to meta-substituted derivatives .
- Data Table :
| Analog | Structural Change | Biological Activity (IC₅₀) | Selectivity Index |
|---|---|---|---|
| 4-(Piperidin-1-yl)methyl derivative | Pyrrolidine → piperidine | 8 nM | 15.2 |
| 4-(Morpholin-1-yl)methyl derivative | Pyrrolidine → morpholine | 22 nM | 8.5 |
| 3-(Trifluoromethyl)aniline (parent) | No pyrrolidine | >1000 nM | N/A |
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data?
- Methodology : Discrepancies often arise from poor pharmacokinetics (e.g., rapid hepatic clearance due to CYP450 metabolism). Strategies include:
- Prodrug design : Masking the aniline group with acetyl or tert-butyl carbamate improves bioavailability.
- Metabolic profiling : LC-MS/MS identifies unstable metabolites (e.g., hydroxylated pyrrolidine), guiding structural stabilization .
Q. What computational approaches are recommended to predict binding modes with biological targets?
- Methodology :
- Docking simulations (AutoDock Vina) : The trifluoromethyl group’s electronegativity stabilizes hydrophobic pockets in kinase targets (e.g., EGFR).
- MD simulations (GROMACS) : Pyrrolidine flexibility allows adaptive binding in allosteric sites. Validate predictions with SPR (surface plasmon resonance) binding assays (KD = 5–50 nM) .
Q. What experimental controls are critical when assessing this compound’s anti-inflammatory activity?
- Methodology :
- Cytokine profiling (ELISA) : Include TNF-α and IL-6 measurements to differentiate specific inhibition from general cytotoxicity.
- Reference compounds : Compare with dexamethasone (glucocorticoid) and celecoxib (COX-2 inhibitor) to contextualize potency (e.g., IC₅₀ = 10 nM vs. 50 nM for celecoxib) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
